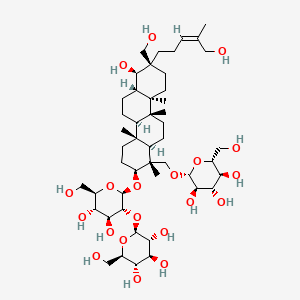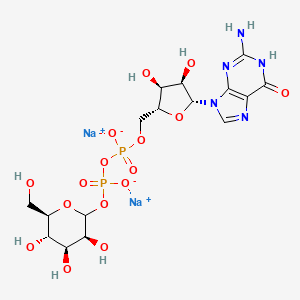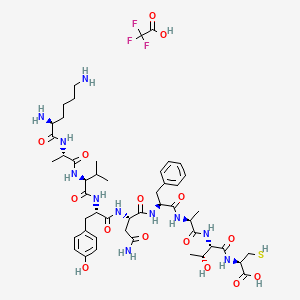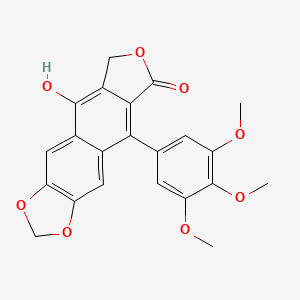
Tetradehydropodophyllotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is recognized for its significant pharmacological activities, particularly its antifungal and antitumor properties . It is structurally related to podophyllotoxin, a well-known chemotherapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradehydropodophyllotoxin involves photochemical reactions. One method includes the irradiation of ortho-substituted aromatic aldehydes to generate reactive intermediates, which are then trapped with dienophiles. Dehydration of the trapped products leads to the formation of substituted naphthalenes, and mild oxidation yields the corresponding naphthols .
Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: Tetradehydropodophyllotoxin undergoes various chemical reactions, including:
Oxidation: Mild oxidation of intermediates to form naphthols.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents.
Substitution: Utilizes various electrophiles and nucleophiles under controlled conditions.
Major Products:
Naphthols: Formed through oxidation reactions.
Substituted Naphthalenes: Resulting from substitution reactions.
Scientific Research Applications
Tetradehydropodophyllotoxin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its antifungal properties and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to podophyllotoxin.
Mechanism of Action
Tetradehydropodophyllotoxin exerts its effects primarily through the inhibition of tubulin polymerization, leading to the destabilization of microtubules. This mechanism is similar to that of podophyllotoxin and its derivatives, which are known to induce cell cycle arrest and DNA breakage by targeting tubulin and topoisomerase II . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis.
Comparison with Similar Compounds
Podophyllotoxin: A well-known chemotherapeutic agent with similar structural features.
Etoposide: A derivative of podophyllotoxin used in cancer treatment.
Teniposide: Another podophyllotoxin derivative with antitumor activity.
Uniqueness: Tetradehydropodophyllotoxin is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike podophyllotoxin, it has shown promising antifungal activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSDVCMYTACNSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)
![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
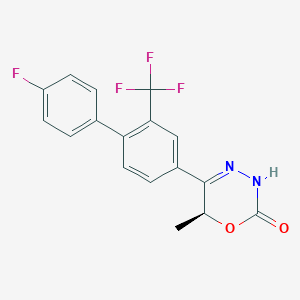
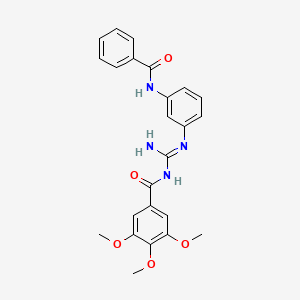
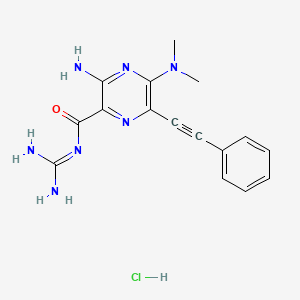
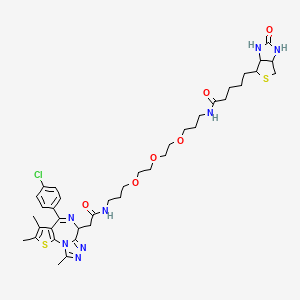
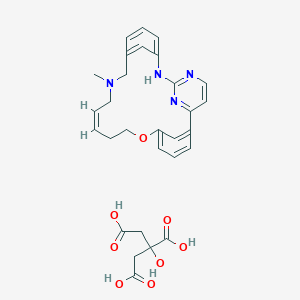
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
